2-(Bromomethyl)-1,3,4-thiadiazole
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Overview
Description
2-(Bromomethyl)-1,3,4-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,3,4-thiadiazole typically involves the bromination of 1,3,4-thiadiazole derivatives. One common method is the reaction of 1,3,4-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane or acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new derivatives.
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or amino derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Scientific Research Applications
2-(Bromomethyl)-1,3,4-thiadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials such as conductive polymers and organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of their activity. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl-substituted heterocycle with applications in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl-substituted ester used in polymer chemistry and materials science.
Uniqueness
2-(Bromomethyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of novel compounds with specific biological or material properties .
Properties
IUPAC Name |
2-(bromomethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-1-3-6-5-2-7-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCSKWURIRXPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698277 |
Source
|
Record name | 2-(Bromomethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499770-90-0 |
Source
|
Record name | 2-(Bromomethyl)-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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